2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as this compound, is a useful research compound. Its molecular formula is C7H14BBrO2 and its molecular weight is 220.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Boron-Containing Stilbenes :
- Used in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These boron-containing stilbene derivatives show potential in new materials for LCD technology and as intermediates for conjugated polyene synthesis. They are also being tested for their therapeutic potential in treating neurodegenerative diseases (Das et al., 2015).
Fluorescence Emission & Nanoparticle Synthesis :
- Utilized in synthesizing heterodifunctional polyfluorenes, leading to nanoparticles with bright fluorescence emission, which can be tuned for longer wavelengths. These particles are relevant in biomedical imaging and as materials for light-emitting diodes (Fischer et al., 2013).
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives :
- Involved in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
Crystal Structure Studies :
- Used to study the crystal structure of compounds like 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding these structures provides insights into molecular configurations and interactions critical for further chemical synthesis (Seeger & Heller, 1985).
Molecular Structure and Vibrational Properties Studies :
- It's been used in the synthesis and characterization of various compounds. Studying their molecular structure, vibrational properties, and spectroscopic data provides insights into their potential applications in materials science and other fields (Wu et al., 2021).
Mechanism of Action
Target of Action
Bromomethyl compounds are generally known to interact with various organic compounds in synthesis reactions .
Mode of Action
Bromomethyl compounds are often used in organic synthesis due to their ability to facilitate the introduction of certain groups . They can cause significant changes in the structure of the target molecules, which can lead to different properties and functionalities.
Biochemical Pathways
Bromomethyl compounds are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction.
Pharmacokinetics
The pharmacokinetics of bromomethyl compounds can vary significantly depending on their specific structure and the biological system in which they are present .
Result of Action
Bromomethyl compounds are generally known to cause significant changes in the structure of target molecules, leading to different properties and functionalities .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. These factors can include the presence of other compounds, temperature, pH, and the specific characteristics of the biological or chemical system in which the compound is present .
Properties
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMAXNDJAGTDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449681 | |
Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-03-6 | |
Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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